molecular formula C24H37N3O4S B2711132 2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide CAS No. 894005-04-0

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide

Cat. No. B2711132
CAS RN: 894005-04-0
M. Wt: 463.64
InChI Key: MSPRTXGWVQNIHF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a sulfonyl group (-SO2-) and an amide group (-C(=O)NH-), both of which are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The indole group is aromatic, which means it is particularly stable and may influence the reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve exploring the synthesis, reactivity, and potential uses of this compound .

properties

IUPAC Name

2-[3-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O4S/c1-16(2)26(17(3)4)23(28)14-25-13-22(20-11-9-10-12-21(20)25)32(30,31)15-24(29)27(18(5)6)19(7)8/h9-13,16-19H,14-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPRTXGWVQNIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide

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